molecular formula C15H13BrClN3O3 B2750366 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone CAS No. 1903442-07-8

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone

Cat. No.: B2750366
CAS No.: 1903442-07-8
M. Wt: 398.64
InChI Key: YBVDPZFMWOBYCT-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone is a complex organic compound that integrates multiple functional groups, each contributing to its overall chemical properties and reactivity. This compound is of particular interest due to its unique structure, which positions it at the intersection of several fields including medicinal chemistry, biochemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone involves multiple steps, starting with the preparation of intermediates such as 3-bromopyridine and 5-chloro-6-hydroxypyridine. These intermediates undergo a series of reactions including nucleophilic substitution, pyrrolidine incorporation, and methanone formation under controlled conditions. The reaction conditions typically involve the use of polar aprotic solvents, elevated temperatures, and appropriate catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for efficiency and cost-effectiveness. This involves scaling up the laboratory procedures and ensuring the reactions can be carried out in large reactors with consistent quality. Continuous flow synthesis methods and automated systems are often employed to achieve this, allowing for precise control over reaction parameters and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone undergoes various chemical reactions such as:

  • Oxidation: : Typically using oxidizing agents like potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Particularly nucleophilic substitution reactions, facilitated by the bromopyridine moiety.

Common Reagents and Conditions

The compound reacts with a range of reagents:

  • Oxidizing agents: : e.g., hydrogen peroxide, potassium permanganate.

  • Reducing agents: : e.g., lithium aluminum hydride, sodium borohydride.

  • Bases/Acids: : e.g., sodium hydroxide, hydrochloric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation: : Can lead to the formation of carboxylic acids or ketones.

  • Reduction: : Typically yields alcohols or amines.

  • Substitution: : Results in the formation of derivatives with different functional groups.

Scientific Research Applications

The compound has wide-ranging applications:

  • Chemistry: : Used as a building block for synthesizing complex molecules and exploring reaction mechanisms.

  • Biology: : Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

  • Industry: : Utilized in the synthesis of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Its pyrrolidin-1-yl and bromopyridin-2-yl groups play a crucial role in binding affinity and specificity.

Comparison with Similar Compounds

Compared to similar compounds, (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone stands out due to its balanced combination of functional groups and stability under various conditions. Some similar compounds include:

  • **(3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone

  • **(3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(4-chloro-6-hydroxypyridin-3-yl)methanone

  • **(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-5-hydroxypyridin-3-yl)methanone

These compounds differ mainly in the position and nature of substituents on the pyridine and pyrrolidine rings, which in turn affects their reactivity and applications.

That should give you a solid foundation on this compound! How does it all sound?

Properties

IUPAC Name

5-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-3-chloro-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClN3O3/c16-11-2-1-4-18-14(11)23-10-3-5-20(8-10)15(22)9-6-12(17)13(21)19-7-9/h1-2,4,6-7,10H,3,5,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDPZFMWOBYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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